molecular formula C19H16N4O3S B294629 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B294629
M. Wt: 380.4 g/mol
InChI Key: ZFBVBLNJIQZTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with comparable biological activities, such as:

Uniqueness

What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of these heterocyclic structures, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

InChI Key

ZFBVBLNJIQZTBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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